molecular formula C13H17ClN2O2 B2464650 3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266694-53-4

3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2464650
CAS No.: 1266694-53-4
M. Wt: 268.74
InChI Key: HJGZFYJCHDAHLM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of functional groups such as the aminoethyl and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.

Scientific Research Applications

3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog due to the presence of the aminoethyl group, which is structurally similar to neurotransmitters like serotonin.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for similar compounds like dopamine involves functioning as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a reductive amination reaction, where the quinoline derivative is reacted with an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar aminoethyl group, known for its role as a neurotransmitter.

    Serotonin: A neurotransmitter with structural similarities, particularly in the aminoethyl side chain.

    Melatonin: Another indole derivative with a methoxy group, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its quinoline core, which distinguishes it from the indole-based structures of tryptamine, serotonin, and melatonin. This structural difference may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-aminoethyl)-8-methoxy-5-methyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-8-3-4-11(17-2)12-10(8)7-9(5-6-14)13(16)15-12;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGZFYJCHDAHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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